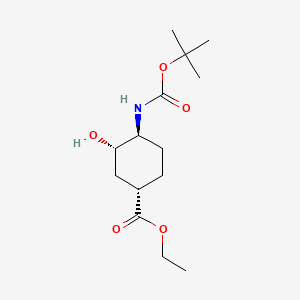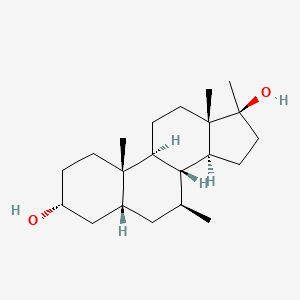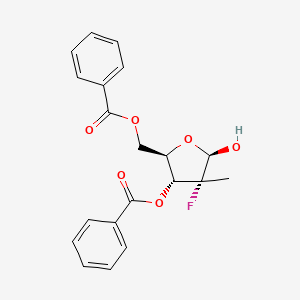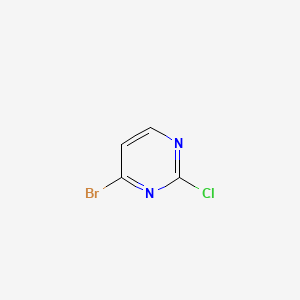
4-Bromo-2-chloropyrimidine
Vue d'ensemble
Description
4-Bromo-2-chloropyrimidine is a heterocyclic aromatic compound with the molecular formula C4H2BrClN2. It is a derivative of pyrimidine, characterized by the presence of bromine and chlorine atoms at the 4 and 2 positions, respectively.
Applications De Recherche Scientifique
4-Bromo-2-chloropyrimidine has numerous applications in scientific research:
Safety and Hazards
4-Bromo-2-chloropyrimidine is classified under the GHS07 hazard class . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
Target of Action
Pyrimidines, the class of compounds to which 4-bromo-2-chloropyrimidine belongs, are known to interact with various biological targets, including enzymes and receptors involved in cellular processes .
Mode of Action
Pyrimidines, in general, are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding . The presence of bromine and chlorine atoms in this compound may influence its interaction with targets, potentially enhancing its binding affinity or altering its mode of action.
Biochemical Pathways
Pyrimidines are involved in numerous biochemical pathways, including nucleotide synthesis and signal transduction . The effects of this compound on these pathways would depend on its specific targets and mode of action.
Pharmacokinetics
The compound’s solubility, molecular weight, and structure can influence its pharmacokinetic properties . For instance, this compound is slightly soluble in water , which could impact its absorption and distribution in the body.
Result of Action
The effects would likely depend on the compound’s specific targets and mode of action. As a pyrimidine derivative, it might influence cellular processes such as DNA synthesis or signal transduction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets. For instance, this compound is stored in a freezer under an inert atmosphere , suggesting that it may be sensitive to temperature and oxidative conditions.
Analyse Biochimique
Biochemical Properties
4-Bromo-2-chloropyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the enzyme glutathione reductase, which is crucial for maintaining cellular redox balance . The interaction between this compound and glutathione reductase is non-competitive, indicating that the compound binds to a site other than the active site of the enzyme . This interaction disrupts the enzyme’s function, leading to an accumulation of oxidized glutathione and increased oxidative stress within the cell.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain kinases involved in cell signaling, thereby altering the phosphorylation status of key signaling proteins . This modulation can lead to changes in gene expression patterns and affect cellular metabolism, potentially resulting in altered cell growth and proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on target enzymes, such as glutathione reductase, leading to enzyme inhibition . Additionally, this compound can interact with DNA and RNA, affecting the transcription and translation processes . These interactions result in changes in gene expression, which can have downstream effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under ambient conditions but can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular function, including increased oxidative stress and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and function . Toxic or adverse effects have been observed at high doses, including increased oxidative stress, cellular damage, and potential toxicity to vital organs . It is important to determine the appropriate dosage range to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For example, the compound can affect the activity of enzymes involved in the pentose phosphate pathway, leading to changes in metabolic flux and metabolite levels . These interactions can have significant implications for cellular energy production and redox balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific cellular compartments, depending on its chemical properties and interactions with intracellular proteins . This localization can affect the compound’s activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its precise biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Bromo-2-chloropyrimidine can be synthesized through several methods. One common approach involves the halogenation of pyrimidine derivatives. For instance, the reaction of 2-chloropyrimidine with bromine under controlled conditions can yield this compound. Another method involves the nucleophilic substitution of 4-bromo-2,6-dichloropyrimidine with appropriate reagents .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-chloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted pyrimidine derivatives.
Cross-Coupling Reactions: The bromine atom at the 4-position can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include amines, alcohols, and thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Cross-Coupling Reactions: Palladium catalysts, along with ligands such as triphenylphosphine, are commonly used.
Major Products:
Comparaison Avec Des Composés Similaires
- 2-Chloro-4-bromopyrimidine
- 4-Bromo-2,6-dichloropyrimidine
- 4-Bromo-2-fluoropyrimidine
Comparison: 4-Bromo-2-chloropyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to 2-chloro-4-bromopyrimidine, it offers different nucleophilic substitution sites, allowing for the synthesis of a broader range of derivatives. Additionally, its combination of bromine and chlorine atoms provides a versatile platform for cross-coupling reactions, making it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
4-bromo-2-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2/c5-3-1-2-7-4(6)8-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEBVAQOMVWORE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80668602 | |
| Record name | 4-Bromo-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885702-34-1 | |
| Record name | 4-Bromo-2-chloropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885702-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-chloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



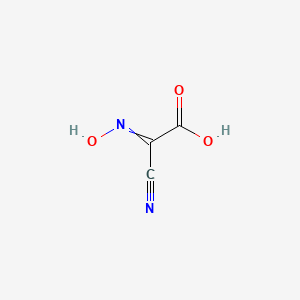
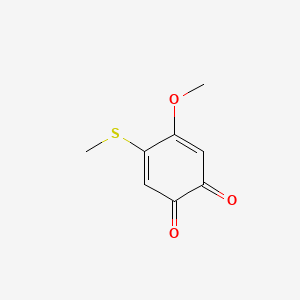

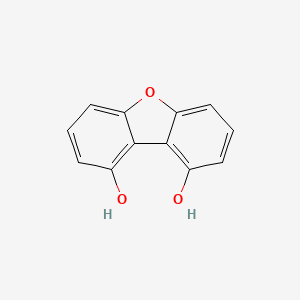

![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1r,2s,4s)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B580151.png)
